REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](C(=O)CC(OC)=O)=[C:7]([C:12]([O:14][CH3:15])=[O:13])[N:8]2[CH3:11])=[CH:4][CH:3]=1.ClC(=O)CC(OC)=O>ClCCCl.[Ti](Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:12]([O:14][CH3:15])=[O:13])[N:8]2[CH3:11])=[CH:4][CH:3]=1
|
Name
|
methyl 3-[6-fluoro-2-(methoxycarbonyl)-1-methyl-1H-indol-3-yl]-3-oxopropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=C(N(C2=C1)C)C(=O)OC)C(CC(=O)OC)=O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=C(N(C2=C1)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.1 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |